n-(2-Bromo-3-phenylpropanoyl)glycine
Description
n-(2-Bromo-3-phenylpropanoyl)glycine is a glycine derivative where the amino group is substituted with a 2-bromo-3-phenylpropanoyl moiety. This compound is structurally characterized by a brominated phenylpropanoyl chain linked to the glycine backbone.
Key features:
- Molecular formula: Likely C₁₁H₁₂BrNO₃ (inferred from similar compounds like N-(3-Phenylpropionyl)glycine, C₁₁H₁₃NO₃ ).
- Substituents: A bromine atom at the 2-position and a phenyl group at the 3-position of the propanoyl chain.
- Potential reactivity: The bromine atom may act as a leaving group, making the compound susceptible to nucleophilic substitution reactions.
Properties
CAS No. |
52574-75-1 |
|---|---|
Molecular Formula |
C11H12BrNO3 |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
2-[(2-bromo-3-phenylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15) |
InChI Key |
FESBQYCWHVWWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-phenylpropanoyl)glycine typically involves the acylation of glycine with 2-bromo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-phenylpropanoyl)glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-azido-3-phenylpropanoyl)glycine or N-(2-thiocyanato-3-phenylpropanoyl)glycine.
Oxidation: Formation of N-(2-bromo-3-(4-hydroxyphenyl)propanoyl)glycine.
Reduction: Formation of N-(2-bromo-3-phenylpropanol)glycine.
Scientific Research Applications
N-(2-Bromo-3-phenylpropanoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-phenylpropanoyl)glycine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function. The glycine moiety can interact with glycine receptors or transporters, modulating their activity .
Comparison with Similar Compounds
N-(3-Phenylpropionyl)glycine (CAS 56613-60-6)
- Structure: Lacks the bromine atom at the 2-position of the propanoyl chain.
- Physical properties :
- Applications : Used in biochemical research as a metabolite analog .
- Key differences : The absence of bromine reduces molecular weight (207.226 g/mol vs. ~286.13 g/mol for the brominated analog) and alters lipophilicity.
N-(Benzyloxycarbonyl)glycine Derivatives
- Structure: Features a benzyloxycarbonyl (Cbz) group instead of a bromophenylpropanoyl chain.
- Biological activity :
- Key differences: The Cbz group provides steric bulk and electron-withdrawing properties, whereas the bromophenylpropanoyl group may enhance hydrophobicity and reactivity.
Phenylpropionylglycine (CAS 20989-69-9)
N-(2-Furacyl)glycine
- Structure : Contains a furan ring instead of a phenyl group.
- Reactivity : Undergoes hydrogenation and oxidation to yield hydroxyhexyl glycine derivatives, demonstrating the influence of aromatic substituents on stability .
- Key differences : The furan ring is less stable than the phenyl group, and bromine substitution is absent.
Comparative Data Table
Research Findings and Implications
- Synthetic routes: Analogous to N-(3-Phenylpropionyl)glycine, bromination of the propanoyl chain prior to glycine coupling is a plausible synthesis method .
- Analytical methods: HPLC retention times for brominated analogs are expected to be longer than non-brominated derivatives due to increased hydrophobicity .
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